molecular formula C22H23N3OS B2653944 N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1226455-32-8

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2653944
CAS No.: 1226455-32-8
M. Wt: 377.51
InChI Key: ZJKRLOJKLABGRQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a thiomorpholine moiety, which can enhance its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiomorpholine and ethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The thiomorpholine moiety can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiomorpholine-containing molecules. Examples include:

  • N-(4-ethylphenyl)-2-(morpholine-4-carbonyl)quinolin-4-amine
  • N-(4-ethylphenyl)-2-(piperidine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to the presence of both the quinoline and thiomorpholine moieties, which confer unique chemical and biological properties. This combination allows for versatile applications and interactions that may not be achievable with other similar compounds.

Properties

IUPAC Name

[4-(4-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)23-20-15-21(22(26)25-11-13-27-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKRLOJKLABGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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